4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline
Description
Properties
IUPAC Name |
3-fluoro-4-(1H-pyrazolo[3,4-b]pyridin-4-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-9-5-7(14)1-2-11(9)18-10-3-4-15-12-8(10)6-16-17-12/h1-6H,14H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHQSLGLJKXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C3C=NNC3=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743403 | |
| Record name | 3-Fluoro-4-[(1H-pyrazolo[3,4-b]pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115490-85-1 | |
| Record name | 3-Fluoro-4-[(1H-pyrazolo[3,4-b]pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline primarily targets the kinase activity of ZAK. ZAK, or Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK, is a protein coding gene. Diseases associated with ZAK include Lung Adenocarcinoma and Malignant Glioma.
Mode of Action
The compound strongly inhibits the kinase activity of ZAK. It suppresses the activation of ZAK downstream signals in a dose-dependent manner. It is significantly less potent for the majority of 403 nonmutated kinases evaluated.
Biochemical Pathways
The compound affects the biochemical pathways involving ZAK. As a kinase, ZAK plays a crucial role in signal transduction and the regulation of cellular processes such as cell division, proliferation, and apoptosis. By inhibiting ZAK, the compound can potentially influence these processes.
Result of Action
The inhibition of ZAK by this compound can lead to changes at the molecular and cellular levels. Given ZAK’s role in cellular processes, the compound’s action could potentially affect cell division, proliferation, and apoptosis.
Biochemical Analysis
Biochemical Properties
4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in upregulation or downregulation of specific genes, thereby affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function. This compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic benefits.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can affect the localization and concentration of the compound, thereby influencing its biological effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
The compound 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline is a novel derivative of pyrazolo[3,4-b]pyridine, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-b]pyridine moiety linked to a fluoroaniline group through an ether bond, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in cancer therapy. The compound has shown promising results in various in vitro assays against different cancer cell lines.
Table 1: In Vitro Anticancer Activity
These results indicate that this compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Case Study: Induction of Apoptosis
In a study assessing apoptosis induction in A549 cells, this compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins. Flow cytometry analysis demonstrated an increase in the percentage of apoptotic cells following treatment with the compound.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes involved in cancer progression.
Table 2: Enzyme Inhibition Profile
The inhibition of FGFR1 and EGFR is particularly noteworthy due to their roles in cell proliferation and survival signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the fluoro group at the 3-position enhances lipophilicity and potentially increases binding affinity to target proteins.
Key Findings from SAR Studies:
- Fluorine Substitution: Enhances potency against FGFR and EGFR.
- Pyrazolo Group: Essential for maintaining anticancer activity.
- Aniline Moiety: Contributes to overall stability and bioavailability.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Notably, pyrazolo[3,4-b]pyridine derivatives have shown promise in treating various diseases:
- Antiinflammatory and Analgesic Properties : Research indicates that pyrazolo[3,4-b]pyridine compounds can inhibit phosphodiesterases (PDE), which play a role in inflammatory processes. This inhibition can alleviate symptoms associated with conditions like asthma and rheumatoid arthritis .
- CNS Activity : Certain derivatives exhibit central nervous system (CNS) depressant effects, suggesting potential use as anxiolytics or tranquilizers. This activity is attributed to their ability to modulate neurotransmitter systems by increasing intracellular cyclic adenosine monophosphate levels .
Synthetic Pathways
The synthesis of 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available anilines and pyrazole derivatives.
- Reactions : Common reactions include nucleophilic substitutions and coupling reactions under controlled conditions to achieve the desired product. For example, a typical method involves the reaction of 3-fluoroaniline with a pyrazole derivative in the presence of a coupling agent .
Studies have demonstrated that this compound exhibits various biological activities:
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Cancer Research : Some derivatives have been tested for their efficacy against specific cancer cell lines, showing potential cytotoxic effects that warrant further investigation into their mechanisms of action.
Data Table: Summary of Biological Activities
Case Study 1: Antiinflammatory Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory activity of several pyrazolo[3,4-b]pyridine derivatives. The results indicated that compounds similar to this compound significantly reduced inflammation markers in vitro and in vivo models.
Case Study 2: CNS Activity
A separate investigation focused on the CNS effects of pyrazolo compounds. The findings suggested that certain derivatives exhibited anxiolytic properties comparable to established medications, indicating their potential as therapeutic agents for anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional roles with 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline, enabling comparative analysis:
Key Comparative Insights
Core Heterocycle Variations
- Pyrazolopyridine vs. Pyrrolopyridine : The target compound’s pyrazolo[3,4-b]pyridine core differs from the pyrrolo[2,3-b]pyridine in 4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline . Pyrrolopyridines have a five-membered pyrrole ring fused to pyridine, introducing different electronic and steric properties compared to the six-membered pyrazole-containing core.
- Triazolopyridine : The triazolo[1,5-a]pyridine in 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline replaces the pyrazole ring with a triazole, altering hydrogen-bonding capacity and aromaticity.
Substituent Effects Fluorine Positioning: The target compound’s single meta-fluoro group contrasts with the 3,5-difluoro substitution in the pyrrolopyridine analogue, which may enhance lipophilicity and metabolic stability . Trifluoromethyl and Chloro Groups: The pyrrolopyridine derivative’s trifluoromethyl and chloro substituents increase molecular weight (363.68 vs.
Pharmacological Potential The patent compound (R)-N-(3-Fluoro-4-((3-((1-hydroxypropan-2-yl)amino)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-... demonstrates that pyrazolopyridine derivatives can be engineered into high-molecular-weight therapeutics (590.58 g/mol) with anticancer activity. Its hydroxypropan-2-yl and fluorophenyl groups likely enhance solubility and target specificity compared to the simpler target compound.
Hydrogen-Bonding and Crystal Packing The amino (-NH₂) and ether (-O-) groups in the target compound facilitate hydrogen bonding, a critical factor in crystal packing and solubility .
Preparation Methods
Retrosynthetic Strategy and Key Intermediates
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically follows two main retrosynthetic approaches:
- Annulation of the pyrazole ring onto a functionalized pyridine core , or
- Cyclization of amino-substituted pyrazole precursors to form the fused bicyclic system.
For the target compound, the preferred approach involves nucleophilic aromatic substitution (S_NAr) on a suitably substituted pyridine precursor, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. This method leverages the reactivity of 2-chloro-3-nitropyridines as starting materials, which undergo substitution and ring closure via hydrazone intermediates formed through the Japp–Klingemann reaction.
Synthesis of Pyrazolo[3,4-b]pyridine Core
Based on the work by recent literature, the synthesis proceeds as follows:
- Starting Material: 2-chloro-3-nitropyridine derivatives (readily available).
- Step 1: Nucleophilic Aromatic Substitution (S_NAr): The chlorine at the 2-position is displaced by hydrazone anions derived from the Japp–Klingemann reaction, forming pyridinyl keto esters.
- Step 2: Cyclization: Intramolecular nucleophilic substitution of the nitro group by the hydrazone anion leads to ring closure, forming the pyrazolo[3,4-b]pyridine scaffold.
- Step 3: Deacetylation and Rearrangement: An unusual C-N migration of the acetyl group occurs, producing N-aryl-N-acetylhydrazone intermediates, which convert to the final bicyclic product under mild heating.
This process benefits from operational simplicity, one-pot reaction conditions, and the use of stable arenediazonium tosylates, which facilitate the Japp–Klingemann reaction and subsequent cyclization.
Reaction Conditions and Optimization
Mechanistic Insights
- The Japp–Klingemann reaction forms hydrazones via azo-coupling between diazonium salts and β-keto esters.
- The intramolecular nucleophilic substitution involves displacement of the nitro group by the hydrazone nitrogen, forming the fused pyrazolo ring.
- The C-N acetyl migration is a key intermediate step, confirmed by isolation and X-ray crystallography, indicating a rearrangement mechanism during cyclization.
These mechanistic details help optimize reaction conditions to maximize yield and purity.
Alternative Methods and Related Syntheses
- Other methods for pyrazolo[3,4-b]pyridine synthesis include cyclocondensation of 4-aminopyrazole derivatives with aldehydes or malononitrile derivatives, but these are less direct for the target compound.
- Patents describe similar pyrazolopyridine compounds prepared for pharmaceutical applications via analogous synthetic routes involving hydrazine cyclizations and nucleophilic substitutions.
- Functional group tolerance and substitution patterns have been explored to optimize biological activity, indicating that the 3-fluoroaniline substitution is compatible with the synthetic approach.
Summary Table of Preparation Method
| Stage | Starting Material(s) | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1. Preparation of hydrazone | β-keto ester + arenediazonium tosylate | Pyridine, MeCN, RT | Hydrazone intermediate |
| 2. S_NAr substitution | 2-chloro-3-nitropyridine + hydrazone anion | Mild base (DABCO), MeCN, RT to 40 °C | Pyridinyl keto ester intermediate |
| 3. Cyclization and rearrangement | Same as above | Heating, acidic quench | Pyrazolo[3,4-b]pyridine core |
| 4. Ether formation | Pyrazolo[3,4-b]pyridine intermediate + 3-fluoroaniline | Base (K2CO3 or DABCO), DMF, reflux or RT | Final compound 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline |
Research Findings and Yields
- The one-pot synthesis combining azo-coupling, deacetylation, and cyclization steps yields pyrazolo[3,4-b]pyridines in moderate to good yields (typically 60–85%).
- The rearrangement intermediate is crucial for high selectivity and can be monitored by ^1H NMR and isolated for characterization.
- Use of milder nucleophilic bases reduces side reactions and improves purity.
- The ether formation step proceeds efficiently under mild conditions, preserving the sensitive bicyclic core.
Q & A
Q. What are the established synthetic routes for 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline, and how are reaction conditions optimized for high purity?
The synthesis typically involves condensation of pyrazolo[3,4-b]pyridine derivatives with fluorinated aniline intermediates. Key steps include:
- Condensation : Refluxing in anhydrous benzene with thioglycolic acid to form the ether linkage .
- Purification : Sequential washing with 5% NaOH to remove acidic byproducts, followed by recrystallization from methanol to achieve >95% purity . Critical parameters include solvent dryness (to prevent hydrolysis), stoichiometric control of reactants, and reaction duration (25–30 hours for complete conversion) .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
- 1H/13C NMR : Aromatic protons in the pyrazolo[3,4-b]pyridine core appear at δ 8.2–9.0 ppm, while NH2 signals from the 3-fluoroaniline group resonate at δ 5.5–6.0 ppm (exchangeable in D2O) .
- IR Spectroscopy : Confirms C-O-C ether stretches (1200–1250 cm⁻¹) and NH2 vibrations (3300–3500 cm⁻¹) .
- X-ray Crystallography : SHELXL refinement resolves hydrogen bonding networks, with graph set analysis (e.g., Etter’s rules) classifying motifs like R₂²(8) rings .
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?
The 3-fluoro group increases electrophilicity at the aniline ring via inductive effects, enhancing nucleophilic aromatic substitution (SNAr) reactivity. This is critical for downstream functionalization, such as coupling with kinase-targeting moieties in anticancer analogs . Fluorine’s electronegativity also stabilizes hydrogen bonds in crystal packing, as observed in related pyrazolo[3,4-b]pyridine derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from bioavailability or metabolic stability issues. Methodological solutions include:
- Metabolite Identification : LC-MS/MS profiling of plasma samples to detect oxidative or conjugative metabolites .
- SAR Studies : Modifying the 3-fluoroaniline substituent to improve membrane permeability, as seen in patent analogs targeting kinase ATP-binding pockets .
Q. What strategies control regioselectivity during functionalization of the pyrazolo[3,4-b]pyridine core?
- Directing Groups : Electron-withdrawing substituents (e.g., -CN) at position 5 direct electrophiles to position 4 .
- Kinetic Control : Low-temperature (−78°C) lithiation with LDA favors formation of the thermodynamically stable regioisomer, confirmed by NOESY correlations .
Q. What mechanistic insights explain variable anticancer activity across structural analogs?
Analog activity depends on substituent interactions with kinase targets (e.g., HSP90). For instance:
- 3-Fluoroaniline Derivatives : Exhibit stronger binding to the ATP-binding pocket due to fluorine’s hydrophobic and dipole interactions .
- Pyrazolo[3,4-b]pyridine Modifications : Bulky groups at position 4 reduce activity by sterically hindering target engagement, as shown in proteomic profiling assays .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
